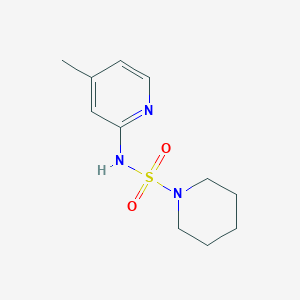
N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide, commonly known as BPAP, is a novel psychoactive compound that has gained significant interest in recent years due to its potential therapeutic applications. BPAP is a selective dopamine D3 receptor agonist and has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
Applications De Recherche Scientifique
BPAP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, BPAP has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that BPAP may have potential as a treatment for anxiety, depression, and schizophrenia.
Mécanisme D'action
BPAP is a selective dopamine D3 receptor agonist, which means it binds to and activates dopamine D3 receptors in the brain. The dopamine D3 receptor is involved in the regulation of mood, motivation, and reward. By activating dopamine D3 receptors, BPAP may enhance dopamine signaling in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
BPAP has been shown to increase dopamine release in the prefrontal cortex and nucleus accumbens, two brain regions involved in the regulation of mood and motivation. Additionally, BPAP has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These findings suggest that BPAP may enhance brain plasticity and promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BPAP is its selectivity for dopamine D3 receptors. This selectivity allows for more precise targeting of dopamine signaling in the brain, potentially leading to fewer side effects compared to non-selective dopamine agonists. Additionally, BPAP has been shown to have a long half-life, which may allow for less frequent dosing in clinical settings. One of the limitations of BPAP is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for BPAP research. One potential direction is to investigate its potential as a treatment for other psychiatric disorders, such as bipolar disorder and addiction. Additionally, further studies are needed to elucidate the long-term effects of BPAP on brain plasticity and neuroprotection. Finally, the development of more efficient synthesis methods for BPAP may allow for larger-scale production and clinical testing.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide, or BPAP, is a novel psychoactive compound that has potential therapeutic applications for anxiety, depression, and schizophrenia. Its selectivity for dopamine D3 receptors and long half-life make it an attractive candidate for further research. Future studies may investigate its potential as a treatment for other psychiatric disorders and elucidate its long-term effects on brain plasticity and neuroprotection.
Méthodes De Synthèse
The synthesis of BPAP involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine and hydroxylamine hydrochloride in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure BPAP.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(16-6-2-1-3-7-16)15-9-11-4-5-12-13(8-11)19-10-18-12/h4-5,8H,1-3,6-7,9-10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJTWKDBMIWWGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-4-(mesitylsulfonyl)piperazine](/img/structure/B497243.png)




![1-(mesitylsulfonyl)-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497252.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497253.png)